METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
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Overview
Description
Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyloxy group, and a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with an active methylene compound in the presence of a base. The reaction conditions often involve the use of solvents like ethanol or toluene and catalysts such as piperidine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Bases: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of METHYL (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-METHYL-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the pyrrole ring may engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- 3-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
- N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
Uniqueness
Methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy group and the pyrrole ring allows for versatile reactivity and interactions with biological targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C27H23NO4 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
methyl (5E)-2-methyl-4-oxo-1-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C27H23NO4/c1-19-25(27(30)31-2)26(29)24(28(19)22-11-7-4-8-12-22)17-20-13-15-23(16-14-20)32-18-21-9-5-3-6-10-21/h3-17H,18H2,1-2H3/b24-17+ |
InChI Key |
HGAINDXZJVTMOM-JJIBRWJFSA-N |
SMILES |
CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC |
Isomeric SMILES |
CC1=C(C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3)/N1C4=CC=CC=C4)C(=O)OC |
Canonical SMILES |
CC1=C(C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3)N1C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
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